Cas no 98367-45-4 (Protected Imipenem)
Protected Imipenem structure
Product Name:Protected Imipenem
CAS No:98367-45-4
MF:C27H27N5O10S
MW:613.59578537941
CID:61966
Update Time:2024-01-24
Protected Imipenem Chemical and Physical Properties
Names and Identifiers
-
- Protected Imipenem
- (5R,6S)-4-Nitrobenzyl-3-[[2-[[[[[(4-nitrophenyl)methoxy]carbonyl]amino]methylene]amino]ethyl]thio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3,2,0]hept-2-ene-2-carboxylate
- (4R,5S,6S)-4-NITROBENZYL-3-[[2-[[[[[(4-NITROPHENYL)METHOXY]CARBONYL]AMINO] METHYLENE] AMINO]ETHYL]THIO]-6- [(1R)-1-HYDR...
- 6-(1-hydroxyethyl)-3-[2-[[(4-nitrophenyl)methoxycarbonylamino]methylideneamino]ethylsulfanyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- BIS PROTECTED IMIPENEM
- (4R,5S,6S)-4-NITROBENZYL-3-[[(3S,5S)-5-[(DIMETHYLAMINO)CARBONYL]-1-[[(4-NITROBENZYL)OXY] CARBONYL]-3-PYRROLIDINYL]THIO]-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-1-AZABICYCLO[3,2,0] HEPT-2-ENE-2-CARBOXYLATE
- [5R-α,6α(R*)]]- 6-(1-hydroxyethyl)-3-[[2-[[[[[(4-nitrophenyl)Methoxy]carbonyl]aMino]Methylene]aMino]
- 6-(1-hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Protected Imipenem USP/EP/BP
- 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-3-[[2-[[[[[(4-nitrophenyl)methoxy]carbonyl]amino]methylene]amino]ethyl]thio]-7-oxo-, (4-nitrophenyl)methyl ester, (5R,6S)-
-
- Inchi: 1S/C27H27N5O10S/c1-16(33)23-21-12-22(24(30(21)25(23)34)26(35)41-13-17-2-6-19(7-3-17)31(37)38)43-11-10-28-15-29-27(36)42-14-18-4-8-20(9-5-18)32(39)40/h2-9,15-16,21,23,33H,10-14H2,1H3,(H,28,29,36)/t16-,21-,23-/m1/s1
- InChI Key: SELONUMJDJVVJG-FQQGMQMYSA-N
- SMILES: N12[C@@]([H])([C@@H]([C@H](O)C)C1=O)CC(SCCN=CNC(OCC1=CC=C([N+]([O-])=O)C=C1)=O)=C2C(OCC1=CC=C([N+]([O-])=O)C=C1)=O
Computed Properties
- Exact Mass: 613.14800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 43
- Rotatable Bond Count: 11
- Complexity: 1130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- Tautomer Count: 6
- XLogP3: 3.4
Experimental Properties
- Density: 1.55
- Boiling Point: 791.6 °C at 760 mmHg
- Flash Point: 791.6 °C at 760 mmHg
- Refractive Index: 1.711
- PSA: 234.47000
- LogP: 4.43240
- pka: 9.43±0.46(Predicted)
Protected Imipenem Related Literature
-
Maria-Agustina Rossi,Veronica Martinez,Philip Hinchliffe,Maria F. Mojica,Valerie Castillo,Diego M. Moreno,Ryan Smith,Brad Spellberg,George L. Drusano,Claudia Banchio,Robert A. Bonomo,James Spencer,Alejandro J. Vila,Graciela Mahler Chem. Sci. 2021 12 2898
98367-45-4 (Protected Imipenem) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk